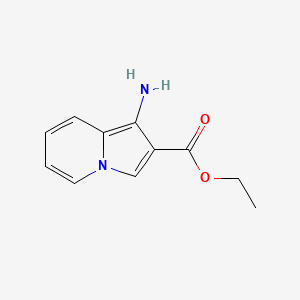

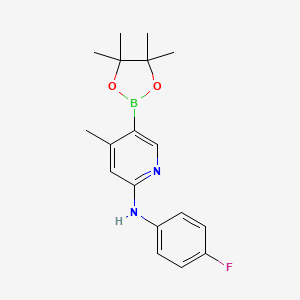

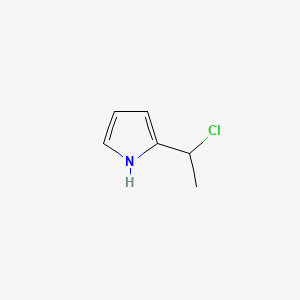

![molecular formula C11H11ClN2O2 B577596 Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 1335053-81-0](/img/structure/B577596.png)

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a compound with the CAS Number: 1335053-81-0. It has a molecular weight of 238.67 . The compound is solid at room temperature and should be stored in a dry environment .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is obtained by a three-step reaction . An effective protocol under microwave irradiation in methanol and sodium bicarbonate as a base has been reported, with the target products isolated in up to 99% yields .Molecular Structure Analysis

The molecular structure of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is represented by the linear formula C11H11ClN2O2 . The Inchi Code for the compound is 1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis

Imidazo[1,2-A]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The transformation of these compounds is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a solid at room temperature . It has a molecular weight of 238.67 .Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .

Antiviral Agents

Imidazo[1,2-a]pyridines have shown promising antiviral properties . They could potentially be used in the development of new antiviral drugs.

Antiulcer Agents

These compounds have also been found to have antiulcer properties . This makes them potential candidates for the development of new treatments for ulcers.

Antibacterial Agents

Imidazo[1,2-a]pyridines have demonstrated antibacterial properties . They could be used in the development of new antibacterial drugs.

Anticancer Agents

These compounds have shown anticancer properties . They could potentially be used in the development of new anticancer drugs.

Antifungal Agents

Imidazo[1,2-a]pyridines have demonstrated antifungal properties . They could be used in the development of new antifungal drugs.

Cyclin-dependent Kinase Inhibitors

This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in the regulation of the cell cycle and have been implicated in cancer development.

Calcium Channel Blockers

Imidazo[1,2-a]pyridines have been described as calcium channel blockers . These compounds could potentially be used in the treatment of conditions such as hypertension and angina.

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-A]pyridine core aiming to improve the ecological impact of the classical schemes .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with a variety of biological targets.

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may affect pathways related to these conditions.

Result of Action

Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that the compound may have similar effects.

Eigenschaften

IUPAC Name |

ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPGLDGWMWXYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC(=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

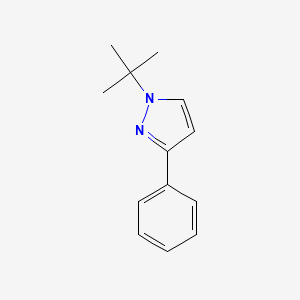

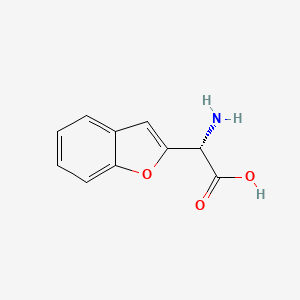

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)

![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)

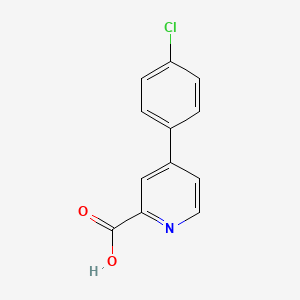

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)